N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide
Description
The compound N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide features a central ethanediamide (oxalamide) backbone with two distinct substituents:
- N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl} group: The 1,3-oxazolidine ring fused with a 4-chlorobenzoyl group introduces steric bulk and electron-withdrawing properties, likely influencing reactivity and biological interactions.
This structure is hypothesized to exhibit applications in medicinal chemistry, particularly in metal-catalyzed C–H bond functionalization or as a protease inhibitor, given the prevalence of oxazolidinone derivatives in drug discovery .
Properties
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O6/c1-25-14(26-2)10-20-16(23)15(22)19-9-13-21(7-8-27-13)17(24)11-3-5-12(18)6-4-11/h3-6,13-14H,7-10H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQSBASMDWAFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazolidin ring: This step involves the reaction of an appropriate amine with an epoxide to form the oxazolidin ring.
Introduction of the chlorobenzoyl group: The oxazolidin ring is then reacted with 4-chlorobenzoyl chloride in the presence of a base to introduce the chlorobenzoyl group.
Attachment of the dimethoxyethyl group: Finally, the compound is reacted with 2,2-dimethoxyethanol under suitable conditions to attach the dimethoxyethyl group.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ethanediamide Backbones
A. N-(2,2-Dimethoxyethyl)-N′-({3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolidin-2-yl}methyl)ethanediamide
- Substituents :
- N-(2,2-dimethoxyethyl) : Same as the target compound.
- N’-Oxazolidine group : Features a 4-nitrophenylsulfonyl substituent instead of 4-chlorobenzoyl.
- Key Differences :
- The sulfonyl group enhances polarity and hydrogen-bond acceptor capacity compared to the electron-withdrawing chloro-benzoyl group.
- Molecular weight: 446.43 g/mol (vs. target compound’s ~450–460 g/mol estimated range).
B. N-(2-Chlorobenzyl)-N′-({3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolidin-2-yl}methyl)ethanediamide
- Substituents :
- N-(2-chlorobenzyl) : Aromatic chlorinated substituent vs. the aliphatic dimethoxyethyl group in the target compound.
- N’-Oxazolidine group : Same 4-nitrophenylsulfonyl substituent as in Compound A.
C. N,N′-Bis(3-pyridylmethyl)ethanediamide
- Substituents : Pyridylmethyl groups instead of dimethoxyethyl and oxazolidine.
- Functional Relevance :
- Forms supramolecular tapes via N–H···O hydrogen bonds, a property less likely in the target compound due to its bulky oxazolidine and dimethoxyethyl groups.
Substituent Effects on Physicochemical and Spectroscopic Properties
Crystallographic and Supramolecular Behavior
- Co-crystallization : Ethanediamides like N,N′-bis(3-pyridylmethyl)ethanediamide form hydrogen-bonded tapes , whereas the target compound’s dimethoxyethyl group may disrupt such networks, favoring alternative packing modes.
Q & A
Basic Research Questions
Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by:
- Controlling temperature (e.g., low-temperature Grignard reagent addition at −78°C to minimize side reactions, as in ).
- Adjusting stoichiometry of coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency .
- Purifying intermediates via gradient elution (e.g., 20–80% EtOAc in hexanes) to isolate products with >85% purity .
- Monitoring reaction progress using TLC or HPLC to terminate reactions at optimal conversion points .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Assign and peaks to verify substituent positions (e.g., oxazolidinone ring protons at δ 4.1–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm error .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., 1680–1720 cm for amide C=O) and ether C-O bonds (1100–1250 cm) .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How can hydrolytic stability be assessed under varying pH and temperature conditions?
- Methodological Answer :
- Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 60°C.
- Monitor degradation via HPLC at timed intervals (0–72 hours) .
- Use NMR to detect hydrolysis byproducts (e.g., free 4-chlorobenzoic acid or oxazolidinone ring-opening products) .
Advanced Research Questions
Q. How can crystallographic ambiguities in the compound’s structure be resolved using SHELX software?
- Methodological Answer :
- Refine single-crystal X-ray data with SHELXL , leveraging restraints for disordered dimethoxyethyl groups .
- Validate hydrogen bonding networks using PLATON or Mercury to resolve clashes (e.g., O–H···N interactions in oxazolidinone rings) .
- Apply Flack’s parameter to confirm absolute configuration if chirality is suspected, avoiding false positives from near-centrosymmetric structures .
Q. What strategies address discrepancies between crystallographic data and spectroscopic analyses?
- Methodological Answer :
- Cross-validate using solid-state NMR to reconcile differences in solution vs. crystal packing effects .
- Re-examine crystallization solvents (e.g., DCM vs. EtOAc) for polymorph-dependent structural variations .
- Perform DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental IR/NMR spectra .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., enzymes with oxazolidinone-binding pockets) .
- Perform MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
- Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites prone to metabolic oxidation .
Q. What methodologies elucidate the compound’s mechanism of action in biological assays?
- Methodological Answer :
- Conduct kinetic studies (e.g., IC determination via enzyme inhibition assays) to quantify potency .
- Use fluorescence polarization or SPR to measure binding affinity to target receptors (e.g., kinases or GPCRs) .
- Perform metabolite profiling (LC-MS/MS) to track biotransformation pathways in vitro (e.g., hepatic microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
